molecular formula C11H13NO2 B12626845 (5R)-5-[Amino(phenyl)methyl]oxolan-2-one CAS No. 919770-45-9

(5R)-5-[Amino(phenyl)methyl]oxolan-2-one

Cat. No.: B12626845
CAS No.: 919770-45-9
M. Wt: 191.23 g/mol
InChI Key: MEZZKWWDCSYWFM-KOLCDFICSA-N
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Description

(5R)-5-[Amino(phenyl)methyl]oxolan-2-one is a chiral compound with a unique structure that includes an oxolane ring substituted with an amino(phenyl)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-[Amino(phenyl)methyl]oxolan-2-one typically involves the reaction of oxolane derivatives with amino(phenyl)methyl reagents under controlled conditions. One common method includes the use of a chiral auxiliary to ensure the correct stereochemistry of the product. The reaction conditions often involve mild temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5R)-5-[Amino(phenyl)methyl]oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

(5R)-5-[Amino(phenyl)methyl]oxolan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential as a biochemical probe in enzyme studies.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (5R)-5-[Amino(phenyl)methyl]oxolan-2-one exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The oxolane ring provides structural rigidity, allowing the compound to fit into specific binding sites. Pathways involved include enzyme inhibition or activation, depending on the target.

Comparison with Similar Compounds

Similar Compounds

    (5S)-5-[Amino(phenyl)methyl]oxolan-2-one: The enantiomer of the compound with different stereochemistry.

    (5R)-5-[Amino(phenyl)methyl]pyrrolidin-2-one: A similar compound with a pyrrolidine ring instead of an oxolane ring.

Uniqueness

(5R)-5-[Amino(phenyl)methyl]oxolan-2-one is unique due to its specific stereochemistry and the presence of both an amino group and an oxolane ring. This combination provides distinct reactivity and binding properties, making it valuable in various applications.

Properties

CAS No.

919770-45-9

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

(5R)-5-[(S)-amino(phenyl)methyl]oxolan-2-one

InChI

InChI=1S/C11H13NO2/c12-11(8-4-2-1-3-5-8)9-6-7-10(13)14-9/h1-5,9,11H,6-7,12H2/t9-,11+/m1/s1

InChI Key

MEZZKWWDCSYWFM-KOLCDFICSA-N

Isomeric SMILES

C1CC(=O)O[C@H]1[C@H](C2=CC=CC=C2)N

Canonical SMILES

C1CC(=O)OC1C(C2=CC=CC=C2)N

Origin of Product

United States

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